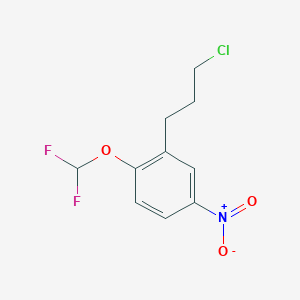
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a chloropropyl group, a difluoromethoxy group, and a nitro group attached to a benzene ring
准备方法
The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-nitrobenzene typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-3-chloropropane and 2-(difluoromethoxy)-5-nitrobenzene.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper salts.
Synthetic Routes: One common synthetic route involves the nucleophilic substitution of 1-bromo-3-chloropropane with 2-(difluoromethoxy)-5-nitrobenzene in the presence of a base like potassium carbonate. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the compound.
化学反应分析
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various acids and bases. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloropropyl group can yield a variety of substituted benzene derivatives.
科学研究应用
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-nitrobenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.
Pathways Involved: The exact pathways involved depend on the specific biological context. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function.
相似化合物的比较
1-(3-Chloropropyl)-2-(difluoromethoxy)-5-nitrobenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 1-(3-chloropropyl)-3-(difluoromethoxy)-5-ethylbenzene and 1-(3-chloropropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene
Uniqueness: The presence of the nitro group in this compound distinguishes it from other similar compounds, as it imparts unique chemical and biological properties.
属性
分子式 |
C10H10ClF2NO3 |
|---|---|
分子量 |
265.64 g/mol |
IUPAC 名称 |
2-(3-chloropropyl)-1-(difluoromethoxy)-4-nitrobenzene |
InChI |
InChI=1S/C10H10ClF2NO3/c11-5-1-2-7-6-8(14(15)16)3-4-9(7)17-10(12)13/h3-4,6,10H,1-2,5H2 |
InChI 键 |
IKVSYAYRFVIXNI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CCCCl)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















